molecular formula C15H17N3O4S B12236370 N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide

Cat. No.: B12236370
M. Wt: 335.4 g/mol
InChI Key: UAIYXLMQXDITGR-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the morpholine ring and the cyclopropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxamide
  • N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxamide

Uniqueness

N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, differentiates it from similar compounds and may enhance its pharmacological profile.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide

InChI

InChI=1S/C15H17N3O4S/c19-15(16-10-5-6-10)12-9-18(7-8-22-12)14-11-3-1-2-4-13(11)23(20,21)17-14/h1-4,10,12H,5-9H2,(H,16,19)

InChI Key

UAIYXLMQXDITGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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